molecular formula C17H15N3O2S B2830552 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(thiophen-3-yl)benzamide CAS No. 2320684-96-4

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2830552
CAS No.: 2320684-96-4
M. Wt: 325.39
InChI Key: FRRLFJCMHUWUIW-UHFFFAOYSA-N
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Description

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(thiophen-3-yl)benzamide, also known as OPETB, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Discovery and Synthesis

  • Histone Deacetylase Inhibition : A compound structurally related to the query, described as an orally active histone deacetylase (HDAC) inhibitor, showed selective inhibition of HDACs 1-3 and 11, demonstrating significant antitumor activity in vivo. This highlights its potential as a promising anticancer drug (Zhou et al., 2008).

  • Heterocyclic Synthesis : Research on synthesizing heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties showcases the versatility of related structures in creating compounds with potential biological activities (Vasylyev et al., 1999).

Anticancer Applications

  • Dual Inhibitors for Cancer Treatment : Compounds featuring similar scaffolding have been developed as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their utility in cancer treatment through inhibition of critical enzymes (Gangjee et al., 2009).

Antimicrobial and Anti-inflammatory Activities

  • Antibacterial and Anti-Inflammatory Properties : Synthesis and evaluation of new pyrimidine and thiophene derivatives have shown promising antibacterial and anti-inflammatory activities, suggesting the therapeutic potential of such compounds beyond oncology (Lahsasni et al., 2018).

Chemical Synthesis and Characterization

  • Novel Synthetic Routes : Studies have also focused on the development of novel synthetic routes for creating pyridino[2,3-d]pyrimidin-4-one and related derivatives, demonstrating the chemical versatility and potential for creating a wide range of biologically active compounds (Hassneen & Abdallah, 2003).

In Vitro and In Vivo Evaluations

  • Anti-Breast Cancer Activities : In vitro and in vivo studies of newly synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one candidates have showcased their potential as anti-cancer agents, emphasizing the importance of such compounds in therapeutic development (Amr et al., 2019).

Properties

IUPAC Name

N-[2-(2-oxopyrimidin-1-yl)ethyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-16(18-8-10-20-9-1-7-19-17(20)22)14-4-2-13(3-5-14)15-6-11-23-12-15/h1-7,9,11-12H,8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRLFJCMHUWUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)CCNC(=O)C2=CC=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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